3-(Cyanomethyl)-4H-1,2,4-triazole
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Overview
Description
3-(Cyanomethyl)-4H-1,2,4-triazole, also known as CMCT, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities. CMCT has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biology.
Scientific Research Applications
Drug Discovery and Pharmaceuticals
1,2,4-Triazole-containing scaffolds, such as 2-(4H-1,2,4-triazol-3-yl)acetonitrile, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Antimicrobial Agents
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Anti-inflammatory Agents
1,2,4-Triazoles have shown potential pharmaceutical activity including anti-inflammatory properties .
Antioxidants
1,2,4-Triazoles also exhibit antioxidant activities, making them useful in a variety of health-related applications .
Analgesics
1,2,4-Triazoles have been found to have analgesic (pain-relieving) properties, which makes them valuable in the development of new pain medications .
Anticancer Agents
1,2,4-Triazoles have shown potential in the treatment of cancer, with various 1,2,4-triazole products exhibiting anticancer activities .
Agrochemistry
1,2,4-Triazoles, with their unique structure and properties, have uses in various fields such as agrochemistry .
Materials Sciences
1,2,4-Triazoles are used in materials sciences, contributing to the development of new materials with unique properties .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as 2-(4h-1,2,4-triazol-3-yl)acetonitrile, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-2-1-4-6-3-7-8-4/h3H,1H2,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTRJRQYFMTRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-3-yl)acetonitrile |
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